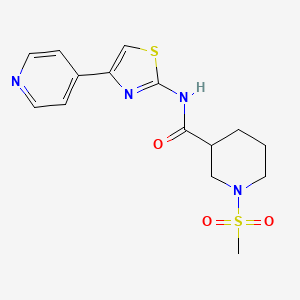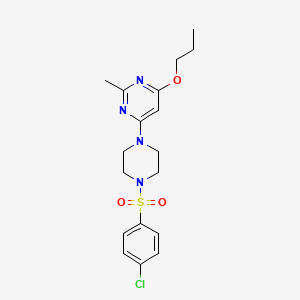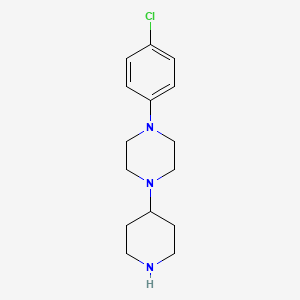
6-(Furan-2-yl)pyrimidin-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“6-(Furan-2-yl)pyrimidin-4-ol” is a compound that contains a pyrimidine ring, which is a heterocyclic aromatic compound that occurs widely in nature . The pyrimidine moiety is one of the most widespread heterocycles in biologically occurring compounds . The compound has a molecular weight of 162.15 .
Synthesis Analysis
The synthesis of pyrimidine derivatives has been explored in various studies . For instance, a new class of pyrimidin-2-ol/thiol/amine derivatives was synthesized and screened for its in vitro antimicrobial activity . The synthesized pyrimidine derivatives were confirmed by IR, 1H/13C-NMR, Mass spectral studies .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the InChI code: 1S/C8H6N2O2/c11-7-3-4-9-8(10-7)6-2-1-5-12-6/h1-5H,(H,9,10,11) . This indicates that the compound contains 8 carbon atoms, 6 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Applications De Recherche Scientifique
Synthesis and Biological Activity
- Derivatives of 6-(Furan-2-yl)pyrimidin-4-ol, such as those containing triazole, oxadiazole, or furan rings, have shown pronounced plant growth stimulating effects, suggesting potential agricultural applications (Pivazyan et al., 2019).
- Compounds based on reactions of arylmethylidene derivatives of furan with binucleophilic reagents led to the synthesis of new biologically active compounds, indicating their significance in developing novel bioactive molecules (Aniskova et al., 2017).
Quantum Chemical Characterization
- Quantum chemistry methods have been applied to characterize hydrogen bonding sites in pyrimidine derivatives, providing insights into their chemical behavior and potential applications in molecular design (Traoré et al., 2017).
Antimicrobial and Antifungal Agents
- Certain furan derivatives have shown high DNA binding affinities and exhibited significant antimicrobial and antifungal activities, highlighting their potential as therapeutic agents against infections (Stephens et al., 2001).
Antiviral and Antitumor Activity
- Furo[2,3-d]pyrimidin-2(3H)-one nucleosides and analogues have demonstrated inhibitory effects against varicella-zoster virus and human cytomegalovirus, as well as against a range of other DNA and RNA viruses, suggesting their potential in antiviral therapies (Robins et al., 2007).
- Novel dicationic imidazo[1,2-a]pyridines and tetrahydro-imidazo[1,2-a]pyridines exhibited strong DNA affinities and significant antiprotozoal activity, underscoring their therapeutic potential against protozoal infections (Ismail et al., 2004).
Molecular Recognition and Fluorescent Probes
- Furan amino acid derivatives have been explored for their potential in DNA-binding applications, offering new avenues for molecular recognition studies (Muzikar et al., 2011).
Mécanisme D'action
Target of Action
It’s known that pyrimidine derivatives, including those with a furan ring, have shown promising anticancer activity . They exert their anticancer potential through different action mechanisms, one of which is inhibiting protein kinases . Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It’s known that pyrimidine derivatives can inhibit protein kinases . Protein kinases stimulate phosphate transfer from ATP to amino acids tyrosine, serine, and/or threonine residues in protein substrates . By inhibiting these enzymes, pyrimidine derivatives can disrupt cellular signaling processes, potentially leading to the inhibition of cancer cell growth and proliferation .
Biochemical Pathways
Given its potential role as a protein kinase inhibitor, it may affect various signaling pathways involved in cell growth, differentiation, migration, and metabolism .
Result of Action
It’s known that pyrimidine derivatives can exhibit anticancer activity . They can inhibit protein kinases, disrupting cellular signaling processes and potentially leading to the inhibition of cancer cell growth and proliferation .
Orientations Futures
Propriétés
IUPAC Name |
4-(furan-2-yl)-1H-pyrimidin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2O2/c11-8-4-6(9-5-10-8)7-2-1-3-12-7/h1-5H,(H,9,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJYSHWWASHJJSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC(=O)NC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
162.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-(2-fluorophenyl)-2-(4-methylphenyl)-4H,5H,6H,7H,8H,9H-[1,2,4]triazolo[3,2-b]quinazolin-8-one](/img/structure/B2759806.png)
![[3-(Trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2759809.png)
![5-[(4-Hydroxy-3-methylphenyl)methylidene]-1,3-dimethyl-1,3-diazinane-2,4,6-trione](/img/structure/B2759810.png)


![3-Nitro-8-fluoroimidazo[1,2-a]pyridine](/img/structure/B2759814.png)
![2-[(4-Benzylpiperazin-1-yl)methyl]-3,4-dihydroquinazolin-4-one](/img/structure/B2759817.png)
![1,5-Dimethyl-3-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)-1h-pyrazol-4-amine hydrochloride](/img/structure/B2759819.png)

![3-(4-ethoxyphenyl)-6,8-difluoro-1-(4-methylphenyl)-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2759821.png)
![N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)-1-(thiophen-2-ylsulfonyl)piperidine-4-carboxamide hydrochloride](/img/structure/B2759823.png)
![N-(4,7-dimethylbenzo[d]thiazol-2-yl)-1,4-dimethyl-N-(2-morpholinoethyl)-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2759826.png)